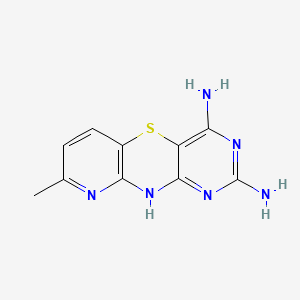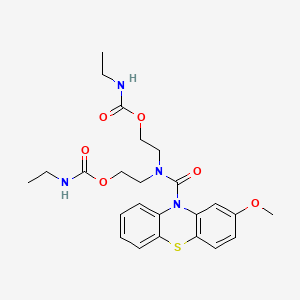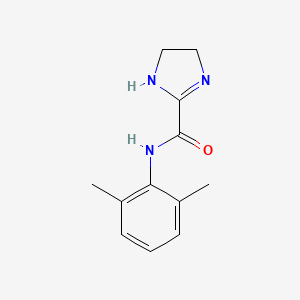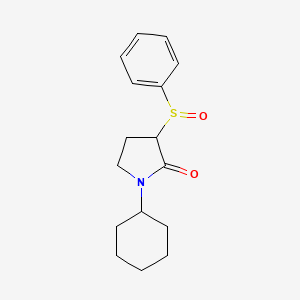
10H-Pyrido(3,2-b)pyrimido(4,5-e)(1,4)thiazine-2,4-diamine, 8-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10H-Pyrido(3,2-b)pyrimido(4,5-e)(1,4)thiazine-2,4-diamine, 8-methyl- is a heterocyclic compound that features a fused ring system combining pyridine, pyrimidine, and thiazine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Pyrido(3,2-b)pyrimido(4,5-e)(1,4)thiazine-2,4-diamine, 8-methyl- typically involves the sequential treatment of precursor compounds under specific reaction conditions. One common method involves the reaction of 4-bromo-3,6-dichloropyridazine with 2-aminothiophenol, followed by heterocyclization in the presence of sodium amide . The reaction conditions often include the use of acetonitrile as a solvent and room temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the production process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
10H-Pyrido(3,2-b)pyrimido(4,5-e)(1,4)thiazine-2,4-diamine, 8-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
10H-Pyrido(3,2-b)pyrimido(4,5-e)(1,4)thiazine-2,4-diamine, 8-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 10H-Pyrido(3,2-b)pyrimido(4,5-e)(1,4)thiazine-2,4-diamine, 8-methyl- involves its interaction with molecular targets such as enzymes or receptors. For instance, as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The specific pathways involved depend on the biological context and the target enzyme or receptor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Chloro-10H-pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-4-amine
- 10H-benzo[b]pyridazino[3,4-e][1,4]thiazines
- Pyrimido[4,5-b]quinolines
Uniqueness
10H-Pyrido(3,2-b)pyrimido(4,5-e)(1,4)thiazine-2,4-diamine, 8-methyl- is unique due to its specific fused ring system, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
63931-09-9 |
|---|---|
Molekularformel |
C10H10N6S |
Molekulargewicht |
246.29 g/mol |
IUPAC-Name |
13-methyl-9-thia-2,4,6,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3,5,7,11,13-hexaene-5,7-diamine |
InChI |
InChI=1S/C10H10N6S/c1-4-2-3-5-8(13-4)15-9-6(17-5)7(11)14-10(12)16-9/h2-3H,1H3,(H5,11,12,13,14,15,16) |
InChI-Schlüssel |
RGBIYOVCIRBCTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C1)SC3=C(N=C(N=C3N2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(Propan-2-ylidene)cyclopentyl]ethan-1-one](/img/structure/B14497405.png)

![7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14497414.png)

![1,1'-(1,3-Phenylene)bis[2-(pyridin-2-yl)ethan-1-one]](/img/structure/B14497429.png)



![S-[2-(Methoxyamino)-2-oxoethyl] diethylcarbamothioate](/img/structure/B14497451.png)


![8-Chloro-10-hydroxy-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14497473.png)

